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An In-Depth Technical Guide to tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of tert-butyl 4-
(hydroxymethyl)azepane-1-carboxylate, a key heterocyclic building block in modern
medicinal chemistry. We delve into its fundamental chemical identifiers, physicochemical
properties, and established synthesis methodologies, explaining the causality behind key
experimental choices. Furthermore, this guide explores its critical applications, particularly as a
versatile scaffold in the development of novel therapeutics, including Proteolysis Targeting
Chimeras (PROTACS). Detailed, field-proven protocols are provided to enable researchers,
scientists, and drug development professionals to effectively synthesize and utilize this
valuable compound.

Core Chemical Identity and Physicochemical
Properties

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a saturated, seven-membered
heterocyclic compound. The structure features an azepane ring, which has gained significant
attention in drug discovery for its ability to provide three-dimensional diversity and explore
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novel chemical space.[1] The nitrogen atom is protected by a tert-butoxycarbonyl (Boc) group,

a standard acid-labile protecting group that facilitates selective reactions at other positions. The

key functional group is the primary alcohol (-CH20H) at the 4-position, which serves as a

crucial synthetic handle for further elaboration and conjugation. It is classified as a Protein

Degrader Building Block, highlighting its utility in constructing bifunctional molecules for

targeted protein degradation.[2]

All quantitative data and chemical identifiers are summarized in the table below for ease of

reference.

Identifier Value Source(s)

CAS Number 1065608-51-6 [2][3]

Molecular Formula C12H23NOs3 [2][3]

Molecular Weight 229.32 g/mol [2][3]
tert-butyl 4-

IUPAC Name (hydroxymethyl)azepane-1- [3]
carboxylate
CC(C)

SMILES [4]
(C)OC(=0O)N1CCcCce(cereo
InChl=1S/C12H23N0O3/c1-
12(2,3)16-11(15)13-7-4-5-

InChl [4]
10(9-14)6-8-13/h10,14H,4-
9H2,1-3H3
CMUYBJHYEACLSY-

InChlKey [4]
UHFFFAOYSA-N

Predicted XlogP 15 [4]

Purity Specification Typically 297% [2]

Storage Room temperature [2]

Synthesis Pathway and Mechanistic Rationale
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The most logical and industrially scalable synthesis of tert-butyl 4-(hydroxymethyl)azepane-
1-carboxylate originates from its ketone analog, tert-butyl 4-oxoazepane-1-carboxylate. This
precursor is a valuable intermediate for many pharmaceutical products and can be prepared on
a large scale.[5] The overall strategy involves a two-stage process: first, the formation of the
Boc-protected azepane ketone, followed by a selective reduction of the ketone to the primary
alcohol.

Stage 1: Synthesis of tert-Butyl 4-oxoazepane-1-
carboxylate

An established industrial method for synthesizing the azepane ring system involves the ring
expansion of a corresponding piperidone derivative.[5] This process is efficient and avoids the
need for purification of intermediates, making it cost-effective and convenient for large-scale
production.[5]

Stage 2: Selective Reduction to the Target Alcohol

The conversion of the ketone to the hydroxymethyl group is achieved via a standard carbonyl
reduction.

Causality of Reagent Choice: Sodium borohydride (NaBHa4) is the preferred reagent for this
transformation in a laboratory setting. Its selection is based on the following principles:

o Chemoselectivity: NaBHa4 is a mild reducing agent that selectively reduces aldehydes and
ketones. It will not reduce the carbamate (ester) functionality of the Boc-protecting group,
ensuring the integrity of the core structure.

o Operational Simplicity: The reaction can be run in standard alcoholic solvents (like methanol
or ethanol) at ambient temperature, and the workup procedure is straightforward.

o Safety: Compared to more powerful hydrides like lithium aluminum hydride (LiAlH4), NaBHa4
is significantly safer to handle.

The workflow for this synthesis is visualized below.
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Caption: Synthetic workflow from piperidone precursor to the target alcohol.

Applications in Drug Discovery

The unique structural features of tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate make it
a highly valuable building block for medicinal chemists. Its utility stems from the combination of

a conformationally flexible saturated ring, a protected nitrogen for controlled derivatization, and

a reactive hydroxyl group for linker attachment.

» Scaffold for Novel Therapeutics: The azepane core is a privileged scaffold in drug discovery,
appearing in over 20 FDA-approved drugs.[1] It provides a non-planar, three-dimensional
structure that can improve physicochemical properties and enable novel interactions with
biological targets. This compound serves as an excellent starting point for synthesizing
libraries of azepane derivatives to explore structure-activity relationships (SAR).[1]
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o PROTAC and Molecular Glue Development: As a designated "Protein Degrader Building
Block," its primary application is in the synthesis of PROTACSs.[2] The hydroxymethyl group is
a convenient attachment point for linkers that connect the azepane moiety (often part of an
E3 ligase binder) to a warhead that binds to a target protein.

e Neuropharmacology: Fused and substituted azepanes have shown potent
neuropharmacological activity.[6] This building block can be used to synthesize novel chiral
bicyclic azepanes and other analogs for screening against central nervous system (CNS)
targets.[6]

The relationship between the molecule's structure and its applications is illustrated below.
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Caption: Relationship between molecular features and key applications.

Self-Validating Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis and validation of
tert-butyl 4-(hydroxymethyl)azepane-1-carboxylate from its ketone precursor.

Protocol: Reduction of tert-Butyl 4-oxoazepane-1-
carboxylate

Materials:
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o tert-Butyl 4-oxoazepane-1-carboxylate (1.0 eq)
e Sodium borohydride (NaBHa4) (1.5 eq)

e Methanol (MeOH), anhydrous

e Dichloromethane (DCM)

e Saturated aqueous ammonium chloride (NH4Cl)
e Saturated aqueous sodium chloride (brine)

e Anhydrous magnesium sulfate (MgSOa)

e TLC plates (silica gel 60 F2s4)

» Stain: Potassium permanganate (KMnOa)
Procedure:

e Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add tert-butyl 4-
oxoazepane-1-carboxylate (1.0 eq). Dissolve the ketone in anhydrous methanol (approx. 0.2
M concentration).

e Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

o Rationale: Cooling controls the initial exothermic reaction upon addition of the hydride
reagent, preventing potential side reactions.

o Reagent Addition: Slowly add sodium borohydride (1.5 eq) to the cooled solution in small
portions over 15-20 minutes.

o Rationale: Portion-wise addition is crucial for safety and temperature control. A molar
excess of NaBHa4 ensures the complete conversion of the starting material.

o Reaction Monitoring: After the addition is complete, remove the ice bath and allow the
reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by
Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 30-50% Ethyl
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Acetate in Hexanes). The product spot should be more polar (lower Rf) than the starting
ketone. Visualize with a KMnOa stain, which will actively stain the alcohol product.

e Quenching: Once the reaction is complete (disappearance of starting material by TLC), cool
the flask again to 0 °C and slowly add saturated aqueous NH4Cl to quench the excess
NaBHa. Stir for 15 minutes until gas evolution ceases.

o Workup & Extraction: a. Remove the methanol under reduced pressure using a rotary
evaporator. b. To the resulting aqueous residue, add dichloromethane (DCM) and transfer
the mixture to a separatory funnel. c. Extract the aqueous layer with DCM (3x). d. Combine
the organic layers and wash sequentially with water (1x) and brine (1x).

o Rationale: The washing steps remove inorganic salts and residual water, purifying the
crude product.

e Drying and Filtration: Dry the combined organic layer over anhydrous MgSOu4, filter, and
concentrate under reduced pressure to yield the crude product, typically as a colorless oil or
white solid.

Purification:

e The crude product can be purified by flash column chromatography on silica gel using a
gradient of ethyl acetate in hexanes to afford the pure alcohol.

Validation and Characterization

To ensure the identity and purity of the final compound, the following analytical techniques are
essential:

e 1H and 3C NMR: Confirms the molecular structure. Expect the disappearance of the ketone
signal in 3C NMR and the appearance of new signals corresponding to the -CH20H group
and the adjacent CH proton in H NMR.

e Mass Spectrometry (MS): Verifies the molecular weight. For ESI-MS, expect to see the
[M+H]* or [M+Na]* adducts corresponding to the calculated molecular weight (229.32 g/mol

).[4]
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e High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final
compound (typically >97%).

Conclusion

tert-Butyl 4-(hydroxymethyl)azepane-1-carboxylate is a cornerstone building block for
contemporary drug discovery. Its well-defined chemical properties, accessible synthesis, and
versatile functional handles make it an indispensable tool for medicinal chemists. This guide
has provided the core technical information, a robust synthesis protocol, and an overview of its
critical applications, empowering research professionals to leverage this compound in the
design and creation of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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